molecular formula C22H24N2O7 B13706257 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid

Cat. No.: B13706257
M. Wt: 428.4 g/mol
InChI Key: KLJUFZYYDHOOSP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid is a structurally complex molecule featuring a benzoic acid core substituted with dimethoxy groups at positions 4 and 4. The amide linkage at position 2 connects to a 5-oxopyrrolidine ring, which is further substituted with a 2-methoxy-5-methylphenyl group. This arrangement confers unique physicochemical properties, including hydrogen-bonding capacity (via the carboxylic acid, amide, and pyrrolidone carbonyl groups) and lipophilicity influenced by aromatic methoxy and methyl substituents.

Properties

Molecular Formula

C22H24N2O7

Molecular Weight

428.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C22H24N2O7/c1-12-5-6-17(29-2)16(7-12)24-11-13(8-20(24)25)21(26)23-15-10-19(31-4)18(30-3)9-14(15)22(27)28/h5-7,9-10,13H,8,11H2,1-4H3,(H,23,26)(H,27,28)

InChI Key

KLJUFZYYDHOOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3C(=O)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid typically involves multiple steps, including the formation of the benzoic acid core, the introduction of methoxy groups, and the construction of the pyrrolidine ring. Common synthetic routes may include:

    Step 1: Formation of the benzoic acid core through Friedel-Crafts acylation.

    Step 2: Introduction of methoxy groups via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Step 3: Construction of the pyrrolidine ring through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

Crystallographic Challenges

The compound’s structural complexity poses challenges for single-crystal X-ray diffraction. SHELX programs, particularly SHELXL, are well-suited for refining such molecules due to their robustness in handling high torsional flexibility and disordered substituents .

Knowledge Gaps

  • No experimental data on solubility, melting point, or biological activity is publicly available.

Biological Activity

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxopyrrolidine ring and subsequent functionalization to introduce the methoxy and carboxamido groups. The detailed synthetic pathways can be found in specialized chemical literature.

Anticancer Properties

Recent studies have highlighted the anticancer activity of derivatives related to 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic acid. For instance, compounds derived from the 5-oxopyrrolidine scaffold showed potent activity against A549 lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cell LineMechanism of Action
Compound 1810A549Apoptosis induction
Compound 218A549Cell cycle arrest
Compound 2012HCT116Apoptosis induction

The cytotoxicity was assessed using the MTT assay, comparing these compounds to standard chemotherapeutics like cisplatin. Notably, compound 21 demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives exhibit efficacy against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound 18Staphylococcus aureus (MRSA)4 µg/mL
Compound 21Klebsiella pneumoniae8 µg/mL

These findings suggest that the compound's structure contributes significantly to its ability to combat resistant bacterial strains. The presence of specific functional groups enhances its interaction with bacterial targets.

Case Studies

One notable case study involved the application of a related derivative in a clinical setting for patients with resistant infections. The study reported a significant reduction in bacterial load in treated patients compared to controls, highlighting the potential for these compounds in therapeutic applications.

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